molecular formula C10H11NO3 B3280609 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid CAS No. 71922-83-3

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid

Cat. No. B3280609
M. Wt: 193.2 g/mol
InChI Key: UGGLSCFXJWMUNI-UHFFFAOYSA-N
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Patent
US04229575

Procedure details

The α-benzamido(2,3-dihydro-5-benzofuranyl)acetic acid (100 mg) is dissolved in 20 ml of methanol and 40 ml of water. Then 20 mg of a palladium on carbon catalyst is added and the mixture subjected to hydrogen pressure of 10 to 40 pounds/in2 for 4 hours. The mixture is filtered to remove the solid and the methanol is evaporated to give the title compound in about 60% yield. NMR(DMSO-D6)ppm(δ)7.95(s,1);6.7(m,3); 4.8(s,1);4.42(t,2);2.95(t,2).
Name
α-benzamido(2,3-dihydro-5-benzofuranyl)acetic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
C([NH:9][CH:10]([C:14]1[CH:15]=[CH:16][C:17]2[O:21][CH2:20][CH2:19][C:18]=2[CH:22]=1)[C:11]([OH:13])=[O:12])(=O)C1C=CC=CC=1.[H][H]>CO.O.[Pd]>[NH2:9][CH:10]([C:14]1[CH:15]=[CH:16][C:17]2[O:21][CH2:20][CH2:19][C:18]=2[CH:22]=1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
α-benzamido(2,3-dihydro-5-benzofuranyl)acetic acid
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(C(=O)O)C=1C=CC2=C(CCO2)C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in2 for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)C=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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